4-[(2-Chloroethyl)amino]phenol
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Overview
Description
4-[(2-Chloroethyl)amino]phenol is an organic compound that features a phenol group substituted with a 2-chloroethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)amino]phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-nitrophenol with 2-chloroethylamine under basic conditions, followed by reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloroethyl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in precursors can be reduced to an amino group.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chloroethyl)amino]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its antitumor properties and potential use in chemotherapy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Chloroethyl)amino]phenol involves its ability to alkylate DNA. This compound can form cross-links between DNA strands, preventing their separation and replication. This mechanism is similar to that of other nitrogen mustards, which are known for their antitumor activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N,N-bis(2-chloroethyl)aniline: An isostere of 4-[(2-Chloroethyl)amino]phenol with similar antitumor effects.
1-(2-Chloroethyl)-4-phenylpiperazine: Another compound with a 2-chloroethyl group, used in various chemical applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenol group allows for additional functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
49577-86-8 |
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Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-(2-chloroethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2 |
InChI Key |
DATJHFMEARFPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCl)O |
Origin of Product |
United States |
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